molecular formula C17H17N3O B5370150 2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide

2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B5370150
M. Wt: 279.34 g/mol
InChI Key: LTFUUOHZEFGLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide, also known as BIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BIA is a benzimidazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. This compound has also been shown to activate the AMPK pathway, which is involved in energy homeostasis and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Moreover, this compound has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify. Moreover, this compound has been extensively studied, and its biological activities are well-documented. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to explore the potential therapeutic applications of this compound in various diseases, such as cancer and inflammation. Moreover, it would be interesting to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Finally, it would be valuable to investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide involves the condensation of o-phenylenediamine with 2-ethylbenzoic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with N-ethylglycine ethyl ester to yield this compound. The purity of the compound can be further improved by recrystallization from ethanol.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-13-7-3-4-8-14(13)19-17(21)11-20-12-18-15-9-5-6-10-16(15)20/h3-10,12H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFUUOHZEFGLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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